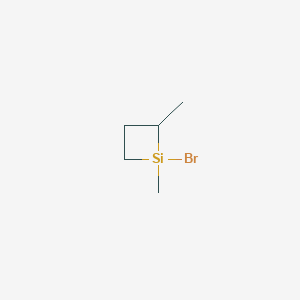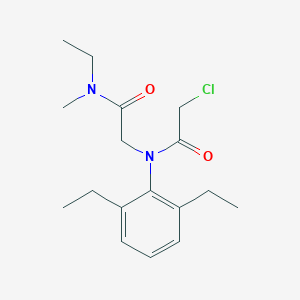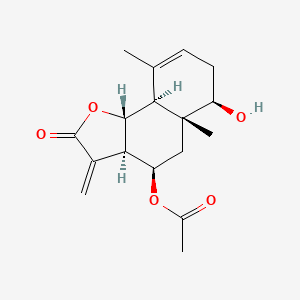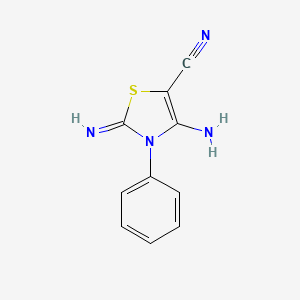
4-Hydroxy-6,7-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, dimethyl, and oxo functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran core. The reaction conditions often include the use of a base such as ammonium acetate and solvents like dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, amines, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The nitrile group can also participate in nucleophilic addition reactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2H-1-benzopyran-3-carbonitrile: Similar structure but lacks the hydroxy and dimethyl groups.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Contains a dimethyl group but differs in the position of the nitrile group.
Pyrano[2,3-b]quinoline derivatives: Structurally related but contain additional fused rings.
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and dimethyl groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
58138-54-8 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
4-hydroxy-6,7-dimethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO3/c1-6-3-8-10(4-7(6)2)16-12(15)9(5-13)11(8)14/h3-4,14H,1-2H3 |
InChI-Schlüssel |
CWYKMZPNXASKAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OC(=O)C(=C2O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)




![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

